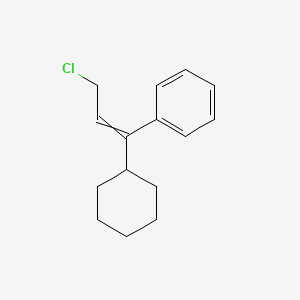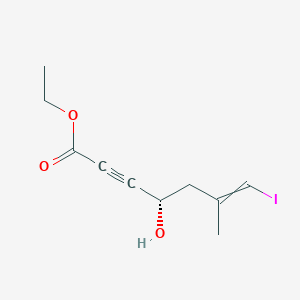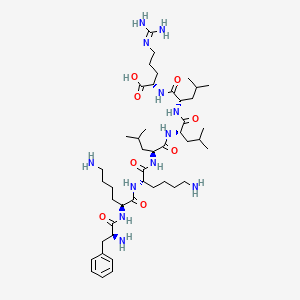![molecular formula C14H13F3N2O2S B12608747 Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-86-3](/img/structure/B12608747.png)
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a benzenesulfonamide core with an amino group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is further reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl or other reduced derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to apoptosis and reduced tumor growth . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-amino-
- Benzenesulfonamide, 4-methoxy-
Comparison:
- Benzenesulfonamide, 4-methyl- lacks the amino and trifluoromethyl groups, making it less effective as an enzyme inhibitor.
- Benzenesulfonamide, 4-amino- has an amino group but lacks the trifluoromethyl group, resulting in lower binding affinity.
- Benzenesulfonamide, 4-methoxy- has a methoxy group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
The presence of both the amino and trifluoromethyl groups in benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- makes it unique and highly effective in its applications.
Propriétés
Numéro CAS |
646039-86-3 |
|---|---|
Formule moléculaire |
C14H13F3N2O2S |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9-2-7-12(8-13(9)18)22(20,21)19-11-5-3-10(4-6-11)14(15,16)17/h2-8,19H,18H2,1H3 |
Clé InChI |
DKTOQVCFIKELQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)


![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)



![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
